molecular formula C13H11BrN2OS B2800155 N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 1090478-06-0

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2800155
CAS No.: 1090478-06-0
M. Wt: 323.21
InChI Key: RNHCWEOZGVPHKF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a chemical compound offered for research and development purposes. While specific biological data for this compound is not available in the public scientific literature, its core structure—featuring a pyridine carboxamide scaffold with a phenylsulfanyl group—is of significant interest in medicinal chemistry. This molecular architecture is found in compounds investigated for various biological activities. For instance, structurally related pyridine carboxamide derivatives have been explored as potent allosteric inhibitors of SHP2, a key oncogenic protein tyrosine phosphatase implicated in cancer progression and drug resistance . Furthermore, similar N-(bromophenyl) carboxamide compounds have demonstrated promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae . The bromophenyl and methylsulfanyl substituents provide distinct electronic and steric properties, making this compound a valuable intermediate for further chemical exploration, such as in palladium-catalyzed cross-coupling reactions to create diverse analog libraries for structure-activity relationship (SAR) studies . This product is intended for research use by qualified laboratory professionals only.

Properties

IUPAC Name

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-18-13-11(6-3-7-15-13)12(17)16-10-5-2-4-9(14)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHCWEOZGVPHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then subjected to a coupling reaction with 2-methylsulfanylpyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features to N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide exhibit notable antifungal and antimicrobial activities. For instance, derivatives of pyridine-3-carbonitrile have shown broad-spectrum activity at low concentrations, surpassing the potency of established drugs like Ketoconazole and Chloramphenicol.

The presence of the 3-bromophenyl and sulfanyl moieties is thought to enhance the compound's interaction with microbial targets. This suggests that this compound could be explored further as a lead compound in the development of new antimicrobial agents.

Anticancer Potential

This compound has also been investigated for its anticancer properties . Research on related compounds indicates that modifications in the phenyl and pyridine structures can significantly affect their biological activity against cancer cell lines. For example, studies have reported that certain derivatives inhibit the expression of FOXM1, a protein associated with tumor proliferation in triple-negative breast cancer cells .

The structure-activity relationship (SAR) analysis suggests that introducing specific substituents can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its reactive sulfanyl group allows for further chemical modifications, potentially leading to the synthesis of more complex molecules with desired biological activities. The ability to incorporate diverse substituents at various positions on the pyridine ring opens avenues for creating novel compounds with tailored properties.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobialNot specified
6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrileAntifungalLow concentrations
Various thieno[2,3-b]pyridinesAnticancer<50 (specific)
Diarylamine-Guided Carboxamide DerivativesCytotoxicVaries (9.13 - 12.34)

Case Studies and Research Insights

Several case studies highlight the efficacy of compounds similar to this compound in biological assays:

  • Cytotoxicity Studies : Compounds bearing similar functional groups have been evaluated for their cytotoxic effects on various cancer cell lines, revealing significant selectivity towards malignant cells over normal cells .
  • Mechanistic Studies : Investigations into the mechanism of action suggest that these compounds may interfere with cellular pathways involved in proliferation and survival, offering insights into their potential therapeutic roles in cancer treatment .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The carboxamide group can form hydrogen bonds with biological macromolecules, further stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds:

N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Structure : Features a 2-oxo group and a 3-bromo-2-methylphenyl substituent.
  • Planarity : The molecule adopts a near-planar conformation (dihedral angle = 8.38°) due to π-conjugation through the amide bridge. This enhances stacking interactions in crystal packing .
  • Crystallography : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds.

N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide ()

  • Halogen Substitution : Chlorine replaces bromine.
  • Isostructurality : Nearly identical crystal packing, but bromine’s larger atomic radius may alter halogen bonding and steric effects .

Linomide (Quinoline-3-carboxamide) () Core Structure: Quinoline instead of pyridine. Activity: Demonstrates antiangiogenic effects by inhibiting endothelial cell migration and invasion (IC₅₀ ≥ 100 µg/ml). The carboxamide group is critical for cytostatic activity .

Table 1: Substituent Impact on Properties
Compound Substituent (Position) Key Feature Biological/Physical Property
Target Compound 2-methylsulfanyl (pyridine) Electron-withdrawing, lipophilic Hypothesized enhanced membrane permeability
N-(3-bromo-2-methylphenyl)-2-oxo 2-oxo (pyridine) Hydrogen-bond acceptor Planar structure, dimerization
Linomide Quinoline core Extended aromatic system Antiangiogenic activity

Crystallographic and Conformational Insights

  • Planarity and Hydrogen Bonding : The near-planar conformation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () facilitates dimerization via N–H⋯O bonds. Methylsulfanyl substitution in the target compound may reduce hydrogen-bonding capacity but increase hydrophobicity .

Biological Activity

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a bromophenyl group and a methylsulfanyl moiety. Its molecular formula is C12H12BrN2OS, and it exhibits properties typical of carboxamide derivatives, which often show diverse biological activities.

Research indicates that compounds similar to this compound can act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives demonstrate inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in cancer immunotherapy by modulating immune responses .
  • Antioxidant Activity : Certain studies have shown that related compounds possess antioxidant properties, contributing to their potential in treating oxidative stress-related diseases .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's structural modifications have shown that specific substitutions enhance its potency against cancer cells.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds within the same chemical class have exhibited significant antibacterial and antifungal activities. For instance, modifications in the carboxamide structure often lead to enhanced interactions with microbial targets .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of halogen substituents, such as bromine in the phenyl ring, significantly affects the biological activity of these compounds. A comparative analysis has shown that:

Compound StructureIC50 (µM)Biological Activity
This compoundTBDPotential IDO1 inhibitor
4-bromo derivative26.8α-glucosidase inhibitor
4-fluoro derivative1Antibacterial against H. pylori

The data suggest that halogenation increases potency against specific targets while also influencing pharmacokinetic properties.

Case Studies and Experimental Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • IDO1 Inhibition : A study demonstrated that modifications to the core structure led to enhanced IDO1 inhibition in ovarian cancer models, suggesting potential for immunotherapy applications .
  • Anticancer Efficacy : In a xenograft model, derivatives showed significant tumor growth inhibition compared to controls, indicating a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a pyridine-3-carboxamide precursor with a bromophenyl derivative. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux, using catalysts like p-toluenesulfonic acid and solvents such as methanol or dichloromethane . Key parameters include:

  • Temperature : Elevated temperatures (e.g., reflux) to drive reaction completion.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) optimize intermediate formation .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

  • Methodological Answer : X-ray crystallography is the gold standard. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used. For example, in structurally similar compounds, triclinic crystal systems (space group P1) with near-planar conformations are observed due to π-conjugation across the carboxamide bridge . Key metrics include:

  • Dihedral angles : <10° between aromatic rings indicates planarity .
  • Hydrogen bonding : Intra- and intermolecular N–H⋯O bonds stabilize crystal packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., bromine deshields adjacent protons).
  • HPLC-MS : Ensures purity (>95%) and confirms molecular weight.
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) impact biological activity, and how can they be controlled?

  • Methodological Answer : The keto-amine tautomer is often dominant in crystalline states, as seen in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Control strategies include:

  • Solvent polarity : Protic solvents (e.g., MeOH) favor keto forms .
  • pH adjustment : Acidic conditions stabilize the lactam (keto) tautomer .
  • Biological implications : Keto forms may enhance binding to enzyme active sites (e.g., PARP inhibitors) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodological Answer : Discrepancies may arise from:

  • Purity issues : Use preparative HPLC to isolate >99% pure batches.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Structural analogs : Compare substituent effects (e.g., bromine vs. chlorine) to identify SAR trends .

Q. How can computational tools predict the compound’s pharmacokinetics and target interactions?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., PARP-1). For example, the bromophenyl group may occupy hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .

Key Research Challenges

  • Stereochemical Control : Bromine’s steric effects may hinder regioselectivity in multi-step syntheses. Use chiral catalysts (e.g., BINOL derivatives) for enantioselective routes .
  • Biological Target Validation : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo studies to minimize off-target effects .

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